2-(Propylsulfonyl)cyclopentan-1-amine
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Overview
Description
2-(Propylsulfonyl)cyclopentan-1-amine is an organic compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a propylsulfonyl group and an amine group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfonyl)cyclopentan-1-amine typically involves the nucleophilic substitution of a haloalkane with a primary amine. One common method is the reaction of cyclopentanone with propylsulfonyl chloride in the presence of a base, followed by reduction to yield the desired amine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(Propylsulfonyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Propylsulfonyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Propylsulfonyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting or modifying their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Propane-1-sulfonyl)cyclopentan-1-amine hydrochloride: A similar compound with a hydrochloride salt form, used for similar applications.
Cyclopentanamine derivatives: Other derivatives of cyclopentanamine with different substituents, offering varied chemical and biological properties.
Uniqueness
2-(Propylsulfonyl)cyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring, a propylsulfonyl group, and an amine group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-propylsulfonylcyclopentan-1-amine |
InChI |
InChI=1S/C8H17NO2S/c1-2-6-12(10,11)8-5-3-4-7(8)9/h7-8H,2-6,9H2,1H3 |
InChI Key |
OTIQPHYIQNRPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CCCC1N |
Origin of Product |
United States |
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